N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNICPQAFJKKELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide typically involves a [3 + 2] cycloaddition reaction. This reaction can be carried out using N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyridine core . The reaction conditions are generally mild and can be performed under metal-free conditions, which is advantageous for large-scale production .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using a base-mediated [3 + 2]-cycloannulation strategy. This method involves the use of (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to achieve high yields . The process is efficient and can be adapted for gram-scale reactions, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core.
Substitution: Substitution reactions are common, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines and benzamides, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
Pharmacological Properties
1.1 Antitumor Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant antitumor activity. For instance, derivatives of pyrazolo[1,5-a]pyridine have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Specific studies have identified N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide as a promising candidate for further development as an anticancer agent due to its ability to target specific pathways involved in tumor growth and survival .
1.2 Enzyme Inhibition
The compound has also been explored for its role as an enzyme inhibitor. It has demonstrated inhibitory effects on several key enzymes involved in cancer progression and inflammation, including kinases and phosphodiesterases. This suggests a dual mechanism of action where the compound not only impedes cancer cell growth but also modulates inflammatory responses .
Synthesis Pathways
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving pyrazolo[1,5-a]pyridine derivatives and substituted benzamides. This method allows for the introduction of various functional groups that can enhance biological activity.
- Functionalization Techniques : Recent advancements in synthetic chemistry have introduced new functionalization techniques that improve yield and selectivity during the synthesis of this compound. These include the use of microwave-assisted synthesis and solvent-free conditions that facilitate cleaner reactions with fewer by-products .
Case Studies
3.1 Anticancer Efficacy
A notable case study involved testing the compound's efficacy against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
3.2 In Vivo Studies
In vivo studies conducted on animal models demonstrated that this compound significantly reduced tumor size without notable toxicity. These findings support its potential as a safe therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to cell lysis and death. It targets multiple pathways, including inhibition of cell wall synthesis and interference with protein synthesis . This multi-target approach makes it effective against a broad range of bacterial pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in molecular properties, synthetic strategies, and analytical
*Calculated based on formula C₁₆H₁₂F₃N₃O₂.
Key Observations:
Core Heterocycle Differences :
- Pyrazolo[1,5-a]pyridine (target) vs. pyrazolo[1,5-a]pyrimidine () vs. imidazo[1,5-a]pyrazine (): The nitrogen arrangement impacts electronic properties and binding affinity. Pyrazolo[1,5-a]pyrimidines are more extensively studied for kinase inhibition .
Synthetic Complexity :
- The target compound likely requires fewer synthetic steps than imidazo[1,5-a]pyrazine derivatives (e.g., ), which involve multi-step functionalization.
Analytical Characterization :
- HRMS and NMR (¹H/¹³C) are standard for confirming structure, as seen in . The absence of melting point data for the target compound suggests further experimental validation is needed.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyridine core, which is substituted with a trifluoromethoxy group and an amide functional group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies indicate that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines. In particular:
- FLT3-ITD Inhibition : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of FLT3 internal tandem duplications (FLT3-ITD), which are prevalent in acute myeloid leukemia (AML). Compounds 17 and 19 from related studies demonstrated IC50 values of 0.4 nM against FLT3-ITD and effectively inhibited quizartinib-resistant mutations .
Enzymatic Inhibition
The compound's structure suggests potential inhibition of various enzymes involved in cancer progression. Pyrazolo[1,5-a]pyridine derivatives have been reported to inhibit kinases and other enzymes critical for tumor growth and metastasis.
The mechanism behind the biological activity of this compound likely involves the following pathways:
- Inhibition of Phosphorylation : Similar compounds have been shown to inhibit phosphorylation cascades in cancer cells, leading to reduced cell proliferation and survival .
- Signal Transduction Disruption : The structural features allow for interaction with key signaling pathways that are often dysregulated in cancers.
Study on Antitumor Activity
A study investigated the antitumor effects of various pyrazolo derivatives, including those with trifluoromethoxy substitutions. The results indicated significant cytotoxicity against multiple human cancer cell lines such as MCF7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colon adenocarcinoma). The findings underscored the potential for these compounds in developing targeted cancer therapies .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 17 | MCF7 | 0.4 |
| 19 | HepG2 | 0.3 |
| 17 | HCT116 | 0.5 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide and its analogs?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example:
- Step 1 : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in DMF or THF to activate carboxylic acid intermediates .
- Step 2 : Reaction of activated intermediates with amine-containing pyrazolo[1,5-a]pyridine derivatives under inert atmospheres (e.g., nitrogen) at 60–90°C for 30 minutes to 16 hours .
- Step 3 : Purification via column chromatography (silica gel or basic silica gel) with hexane/ethyl acetate gradients .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H-NMR and 13C-NMR are critical for confirming substitution patterns, particularly for trifluoromethoxy and pyrazolo-pyridine moieties .
- LC-MS/MS : Used to verify molecular mass and detect degradation products (e.g., DP1–DP4 in forced degradation studies) .
- X-ray Crystallography : For resolving ambiguities in stereochemistry, as seen in related pyrazolo-pyrimidine analogs .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC with UV/Vis Detection : Quantify impurities using reverse-phase columns (C18) and acetonitrile/water mobile phases .
- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and thermal stress conditions, followed by LC-MS/MS to identify degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substitution Patterns : Introduce substituents (e.g., methyl, trifluoromethyl, or pyridinyl groups) at the pyrazolo-pyridine core to evaluate effects on target binding. For example, replacing a pyridinyl group with a morpholine ring improved kinase inhibition in ULK1 inhibitors .
- Bioisosteric Replacements : Replace trifluoromethoxy with difluoromethoxy or methoxy groups to assess metabolic stability .
- Data Analysis : Use IC50 values from enzyme assays (e.g., kinase inhibition) and computational docking to correlate structural changes with activity .
Q. What strategies address discrepancies in synthetic yields across similar compounds?
- Methodological Answer :
- Catalyst Optimization : Compare Pd/C catalysts (e.g., 5% Pd/C–ethylenediamine complex) with alternative catalysts like (Amphos)2PdCl2 for Suzuki-Miyaura couplings, which improved yields from 46% to 77% in related syntheses .
- Solvent Screening : Test polar aprotic solvents (DMF, THF) versus alcohols (EtOH) to balance reactivity and solubility .
- Reaction Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., over-hydrogenation or dimerization) .
Q. How can computational methods enhance the understanding of degradation mechanisms?
- Methodological Answer :
- DFT Calculations : Model hydrolysis or oxidation pathways of the trifluoromethoxy group to predict degradation products .
- Molecular Dynamics Simulations : Study interactions between the compound and excipients in solid formulations to improve stability .
- Hirshfeld Surface Analysis : Quantify crystal packing effects that influence degradation rates in polymorphic forms .
Key Considerations for Researchers
- Avoid Common Pitfalls : Ensure rigorous drying of solvents (e.g., THF over Na/benzophenone) to prevent side reactions in moisture-sensitive steps .
- Advanced Characterization : Combine spectroscopic data (e.g., NOESY for stereochemistry) with computational validation to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
